molecular formula C10H22O2 B091397 Hydroxycitronellol CAS No. 107-74-4

Hydroxycitronellol

Cat. No. B091397
CAS RN: 107-74-4
M. Wt: 174.28 g/mol
InChI Key: FPCCDPXRNNVUOM-UHFFFAOYSA-N
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Description

Hydroxycitronellol is a synthetic fragrance compound widely used in cosmetics, hygiene products, and as a flavoring agent in foods. It is derived from citronellal and is present in essential oils of various aromatic plant species. The compound has been studied for its potential effects on human health, including its sensitizing potential in human skin and its metabolism and excretion kinetics in the human body . Additionally, hydroxycitronellol has been investigated for its anxiolytic-like activity, suggesting potential therapeutic applications .

Synthesis Analysis

The synthesis of hydroxycitronellol enantiomers has been achieved from (+)-pulegone through a series of analogous reactions. The stereo-specific preparation of these enantiomers allows for the investigation of their olfactory properties, which have been found to exhibit significant qualitative and quantitative differences . This synthesis process is crucial for understanding the compound's properties and potential applications in the fragrance industry.

Molecular Structure Analysis

Hydroxycitronellol's molecular structure has been modeled to understand its interactions, particularly hydrogen-bonding interactions. The coordinates of hydroxyl groups in hydroxycitronellol can be approximated using geometric and force-field calculations, which are essential for predicting the compound's behavior in various environments .

Chemical Reactions Analysis

The compound's involvement in biosynthetic pathways has been noted, such as in the biosynthesis of nepetalactone in Nepeta cataria, where hydroxycitronellol serves as a precursor . Additionally, the compound's enantiomers have been shown to have different olfactory properties, which is significant for its use in fragrances .

Physical and Chemical Properties Analysis

Hydroxycitronellol's physical and chemical properties, including its sensitizing potential, have been extensively studied. It has been found that the l-stereoisomer is a less potent sensitizer than the d-stereoisomer, and the sensitization potential varies with concentration . Biomonitoring data suggest a decrease in exposure to hydroxycitronellol in Germany, with a significant chronological decrease in metabolite levels found in urine samples . The metabolism and excretion kinetics of hydroxycitronellol have been characterized, identifying 7-hydroxycitronellylic acid as a suitable biomarker for exposure . A validated UPLC-MS/MS method has been developed for biomonitoring exposure to hydroxycitronellol, further contributing to our understanding of its physical and chemical properties .

Scientific Research Applications

  • Biosynthesis in Plants and Microorganisms : Hydroxycitronellol plays a role in the biosynthesis of certain plant compounds. For instance, it acts as an intermediate in the biosynthesis of nepetalactone in Nepeta cataria, indicating its significance in plant biochemistry (Bellesia et al., 1984). Similarly, it serves as a key intermediate in the biosynthesis of dolichodial in Teucrium marum, showcasing its role in the production of specific monoterpenes (Bellesia et al., 1983).

  • Human Metabolism and Toxicology : The metabolism and excretion kinetics of 7-hydroxycitronellal, a derivative of hydroxycitronellol, were studied in humans. This research is essential for understanding the human body's interaction with substances containing hydroxycitronellol, particularly in the context of its widespread use in cosmetics and hygiene products (Stoeckelhuber et al., 2017).

  • Fragrance and Cosmetic Industry : Hydroxycitronellol is used in the fragrance industry due to its pleasant scent. Studies have focused on understanding its potential as a fragrance ingredient, including its allergenic properties and how it's metabolized in the body (Ford, Api, & Suskind, 1988).

  • Therapeutic Potential : Research has explored the potential therapeutic applications of hydroxycitronellol and its derivatives. For example, its role in the anxiolytic-like effect on GABAA receptors suggests its potential use in treating anxiety (Andrade et al., 2021).

  • Biotransformation Studies : The biotransformation of citronellol to hydroxycitronellol using Aspergillus niger as a biocatalyst has been studied, demonstrating the potential for microbial production of this compound (Lozano Verjel, Castellanos, & Perea Villamil, 2007).

  • Antiparasitic Properties : Some studies have evaluated the effectiveness of hydroxycitronellol derivatives against parasites, such as Schistosoma mansoni, highlighting its potential in antiparasitic treatments (Mafud et al., 2016).

Safety And Hazards

Hydroxycitronellol is a mild skin irritant . It has been shown to be a dermatologic irritant and allergen . As a result, commercially available products are restricted by the International Fragrance Association (IFRA) to contain only 0.1-3.6% . Sensitivity to hydroxycitronellol may be identified with a clinical patch test .

properties

IUPAC Name

3,7-dimethyloctane-1,7-diol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c1-9(6-8-11)5-4-7-10(2,3)12/h9,11-12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCCDPXRNNVUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6044513
Record name 3,7-Dimethyloctane-1,7-diol
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Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid with a mild floral odor; [Fleurchem MSDS], colourless very viscous liquid; mild sweet odour
Record name Hydroxycitronellol
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Record name Hydroxycitronellol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/162/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

slightly soluble in water; soluble in alcohol and oils, 1 ml in 1 ml 60% alcohol (in ethanol)
Record name Hydroxycitronellol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/162/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.922-0.930
Record name Hydroxycitronellol
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Product Name

Hydroxycitronellol

CAS RN

107-74-4
Record name 3,7-Dimethyl-1,7-octanediol
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Record name Hydroxydihydrocitronellol
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Record name Hydroxycitronellol
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Record name 1,7-Octanediol, 3,7-dimethyl-
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Record name 3,7-Dimethyloctane-1,7-diol
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Record name HYDROXYCITRONELLOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
329
Citations
M Stoeckelhuber, D Krnac, N Pluym, M Scherer… - International Journal of …, 2018 - Elsevier
… Two metabolites of 7-hydroxycitronellal were identified in urinary fractions after dermal and oral dosing: The alcohol 7-hydroxycitronellol (7-HCO) and the corresponding acid 7-…
Number of citations: 8 www.sciencedirect.com
J Balsevich - Planta medica, 1985 - thieme-connect.com
… Biotransformation of 8-hydroxy-7, 8-dihydrogeraniol afforded (-)-8-hydroxy-7, 8-dihydrocitronellol while (+)-10-hydroxycitronellol was reduced to afford a mixture of diastereomers. …
Number of citations: 23 www.thieme-connect.com
I Il'ina, E Morozova, D Korchagina… - Letters in Drug …, 2020 - ingentaconnect.com
Background: Despite a variety of drugs used to stop acute pain, problems related to their insufficient efficacy and undesirable side effects have remained unresolved. Therefore, the …
Number of citations: 6 www.ingentaconnect.com
H Nankai, M Miyazawa, H Kameoka - Journal of Natural Products, 1997 - ACS Publications
… The structure of 2 was identified to be hydroxycitronellol (3,7-dimethyl-1,7-octanediol) on the basis of its spectral data, especially by comparison of its 13 C-NMR chemical shifts with …
Number of citations: 17 pubs.acs.org
T Hirvi, E Honkanen - Journal of the Science of Food and …, 1983 - Wiley Online Library
… were found to be the above‐mentioned hydroxy esters together with 2‐phenylethanol and its esters and the γ‐ and δ‐lactones, whereas myristicine, citronellol, hydroxycitronellol, …
Number of citations: 74 onlinelibrary.wiley.com
YN Ogibin, AI Ilovaiskii, GI Nikishin - Bulletin of the Academy of Sciences …, 1991 - Springer
… fatty acids, alcohols, citronellol, and hydroxycitronellol by NaOCI was studied in the diphase … and 3-phenylpropyl alcohols, and hydroxycitronellol are converted to the corresponding …
Number of citations: 4 link.springer.com
YJIN PARK, INC KIM, HHEE BAEK… - … of microbiology and …, 2004 - koreascience.kr
… The highest productions of crypton and hydroxycitronellol were obtained after 120 h of … as y-valerolactone, cryptone, and hydroxycitronellol. We demonstrated in the previous paper [10] …
Number of citations: 5 koreascience.kr
SA Elsharif, A Buettner - Food chemistry, 2017 - Elsevier
… 1), only two compounds have previously been identified in nature, namely 8-hydroxycitronellol, 5, as one of the diol constituents of the polar extract of the rose flowers (Rosa damascena …
Number of citations: 21 www.sciencedirect.com
W Larsen, H Nakayama, T Fischer, P Elsner… - Contact …, 2002 - Wiley Online Library
The purpose of this study was to determine the frequency of responses to selected fragrance materials in patients who were fragrance sensitive. 218 fragrance sensitive subjects were …
Number of citations: 61 onlinelibrary.wiley.com
S Uesato, S Ueda, K Kobayashi… - Chemical and …, 1983 - jstage.jst.go.jp
Administration of 13 C-labeled acyclic monoterpenes to Gardenia jasminoides f. grandiflora suspension cultures in various combinations demonstrated that the iridoid glucosides of the …
Number of citations: 19 www.jstage.jst.go.jp

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